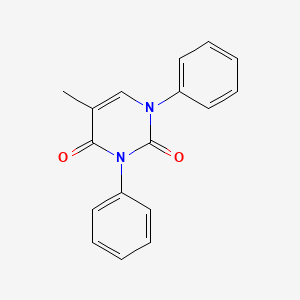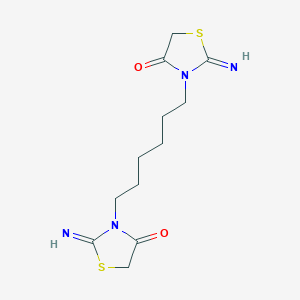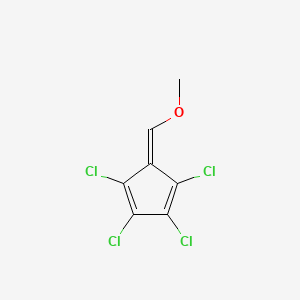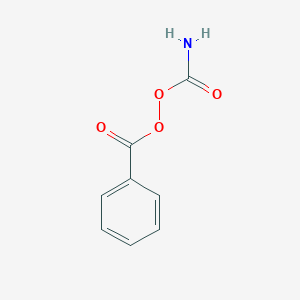![molecular formula C16H30N4O6 B14582795 2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid CAS No. 61533-59-3](/img/structure/B14582795.png)
2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2,2’-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid involves multiple steps. One common method involves the reaction of ethylenediamine with 2-chloro-6-hydroxybenzaldehyde in anhydrous methanol at 60°C, followed by refluxing for 16 hours . Another method includes the conversion of ethylene glycol with paraformaldehyde and hydrogen chloride to form a dichloro derivative, which is then converted into the desired diacetate .
Chemical Reactions Analysis
2,2’-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules . In industry, it can be used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid can be compared with similar compounds such as triethylene glycol diacetate and dimethyl 2,2’-[1,2-ethanediylbis(oxy)]diacetate These compounds share some structural similarities but differ in their functional groups and specific applications
Properties
CAS No. |
61533-59-3 |
|---|---|
Molecular Formula |
C16H30N4O6 |
Molecular Weight |
374.43 g/mol |
IUPAC Name |
2-[2-[carboxymethyl-[2-oxo-2-(propylamino)ethyl]amino]ethyl-[2-oxo-2-(propylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O6/c1-3-5-17-13(21)9-19(11-15(23)24)7-8-20(12-16(25)26)10-14(22)18-6-4-2/h3-12H2,1-2H3,(H,17,21)(H,18,22)(H,23,24)(H,25,26) |
InChI Key |
MPCUEXFZOHFQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(CCN(CC(=O)NCCC)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)


![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)



![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)
![1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14582778.png)


